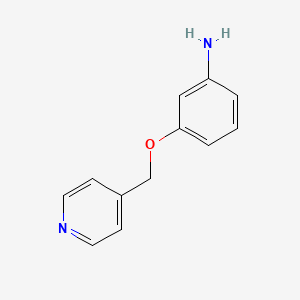

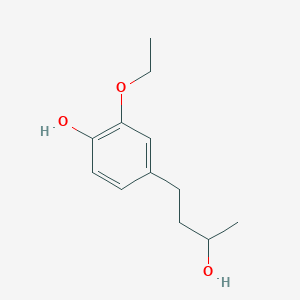

3-(Pyridin-4-ylmethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, as seen in the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline, which could be applicable to the synthesis of a large library of similarly structured ligands . Additionally, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of dihydroxybenzoic acid with chloromethyl pyridine, which could be a similar approach to synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, shows that the pyridine and benzene rings can assume various dihedral angles, affecting the overall conformation of the molecule . This information can be extrapolated to understand the potential conformations of "3-(Pyridin-4-ylmethoxy)aniline".

Chemical Reactions Analysis

The chemical reactivity of pyridinyl aniline derivatives includes their ability to act as directing groups in C-H amination reactions mediated by cupric acetate . Additionally, these derivatives can form coordination polymers with metal ions, as seen with 4-halo-N-(pyridin-4-ylmethylene)aniline ligands . These reactions are crucial for understanding the potential reactivity of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinyl aniline derivatives can be inferred from studies on similar compounds. For instance, the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline shows the flexibility of the ligand in forming diverse structures with metal ions . The anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) indicate that pyridinyl aniline derivatives can enhance the durability of materials . These properties are relevant when considering the potential applications of "this compound".

Aplicaciones Científicas De Investigación

Antioxidant and Acetylcholinesterase Inhibitory Properties

Pyridinyl amine derivatives, including 3-(Pyridin-4-ylmethoxy)aniline, have been identified for their potent antioxidant activity and moderate Acetylcholinesterase (AChE) inhibitory properties. This makes these compounds potential candidates for therapeutic applications, particularly in conditions where oxidative stress and AChE activity are implicated. Among these, compounds like 4-methoxy-N-(pyridin-4-ylmethyl) aniline have shown high Trolox® Equivalent Antioxidant Capacity values, indicating their significant potential as antioxidants (Vargas Méndez & Kouznetsov, 2015).

Structural and Vibrational Analysis

The structural and vibrational properties of pyridinyl aniline derivatives, including their complexes, have been extensively studied using various computational methodologies. These studies not only shed light on the structural nuances of these compounds but also help in understanding their potential applications in various fields, including material science and molecular electronics. Comparative computational methodologies like density functionals B3LYP and B3PW91, along with basis sets like LanZ2DZ and 6-31++G(d,p), have been instrumental in these analyses (Acosta-Ramírez et al., 2013).

Electroluminescence Application

Pyridinyl aniline derivatives have been recognized for their role in the field of electroluminescence. Compounds such as N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives have shown promising results in OLED devices, demonstrating high external quantum efficiency. This highlights the potential of these compounds in the development of advanced lighting and display technologies (Vezzu et al., 2010).

Nonlinear Optical (NLO) Applications

The formation of binary adducts between pyridinyl aniline derivatives and various coformers has led to the development of materials with potential nonlinear optical applications. The synthesis and characterization of these adducts reveal their stability and transparency in a wide spectrum range, indicating their suitability for NLO applications (Draguta et al., 2015).

Safety and Hazards

Direcciones Futuras

As “3-(Pyridin-4-ylmethoxy)aniline” is used for research purposes , future directions could involve further studies into its properties and potential applications. For instance, related compounds have been studied for their potential as EGFR/HER2 inhibitors in cancer treatment , suggesting a possible area of future research for “this compound”.

Mecanismo De Acción

Target of Action

The primary targets of 3-(Pyridin-4-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and play a crucial role in cell proliferation and survival .

Mode of Action

This compound interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition is achieved through competitive antagonism, where the compound binds to the active site of the receptors, preventing the binding of their natural ligands . This results in the suppression of the downstream signaling pathways that promote tumor growth and survival .

Biochemical Pathways

The inhibition of EGFR and HER2 by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting these pathways, the compound can effectively suppress tumor growth and metastasis .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and be bbb permeant . It is also predicted to be a substrate for P-gp, a protein that pumps foreign substances out of cells . These properties may influence the compound’s bioavailability and its ability to reach its target sites in the body .

Result of Action

The result of the action of this compound is the inhibition of tumor growth and survival . By inhibiting the activity of EGFR and HER2, the compound suppresses the downstream signaling pathways that promote these processes . This leads to the reduction of tumor size and potentially the prevention of metastasis .

Propiedades

IUPAC Name |

3-(pyridin-4-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZDHKIKCCYMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)

![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)

![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)